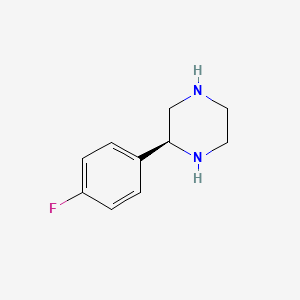
(2S)-2-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-fluorophényl)pipérazine: est un composé chimique appartenant à la classe des pipérazines, qui sont des composés organiques hétérocycliques contenant un atome d'azote dans un cycle à six chaînons. Ce composé se caractérise par la présence d'un atome de fluor lié au cycle phényle, qui est connecté à la partie pipérazine. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la (2S)-2-(4-fluorophényl)pipérazine implique généralement la réaction de la 4-fluoroaniline avec la pipérazine dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et d'un catalyseur, tel que le palladium sur carbone. Le mélange réactionnel est chauffé à une température spécifique, généralement autour de 80-100 °C, pendant plusieurs heures pour assurer la conversion complète des réactifs en le produit souhaité.
Méthodes de production industrielle: Dans les milieux industriels, la production de (2S)-2-(4-fluorophényl)pipérazine peut impliquer des méthodes plus efficaces et évolutives, telles que la synthèse en écoulement continu. Cette méthode permet la production continue du composé en faisant passer les réactifs à travers une série de réacteurs dans des conditions contrôlées. Cette approche offre des avantages en termes de rendement, de pureté et de rentabilité.
Analyse Des Réactions Chimiques
Types de réactions: La (2S)-2-(4-fluorophényl)pipérazine peut subir diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les produits oxydés correspondants.
Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour donner des dérivés réduits.
Substitution: L'atome de fluor sur le cycle phényle peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Borohydrure de sodium dans le méthanol.
Substitution: Méthylate de sodium dans le méthanol.
Principaux produits :
Oxydation: Formation de dérivés hydroxylés.
Réduction: Formation de dérivés aminés.
Substitution: Formation de pipérazines phényliques substituées.
Applications de recherche scientifique
Chimie: La (2S)-2-(4-fluorophényl)pipérazine est utilisée comme élément constitutif dans la synthèse de divers composés organiques. Elle sert d'intermédiaire dans la préparation de produits pharmaceutiques et de produits agrochimiques.
Biologie: En recherche biologique, ce composé est utilisé pour étudier les effets des pipérazines fluorées sur les systèmes biologiques. Il est souvent utilisé dans le développement de nouveaux médicaments et comme étalon de référence en chimie analytique.
Médecine: Le composé a des applications potentielles en chimie médicinale, en particulier dans le développement de médicaments ciblant le système nerveux central. Il est étudié pour ses effets thérapeutiques potentiels dans le traitement des troubles neurologiques.
Industrie: Dans le secteur industriel, la (2S)-2-(4-fluorophényl)pipérazine est utilisée dans la production de produits chimiques et de matériaux de spécialité. Elle est également utilisée dans la synthèse de polymères et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action de la (2S)-2-(4-fluorophényl)pipérazine implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé peut se lier à des récepteurs dans le système nerveux central, modulant leur activité et influençant la libération de neurotransmetteurs. Cette interaction peut entraîner divers effets physiologiques, selon le récepteur et la voie spécifiques impliqués.
Applications De Recherche Scientifique
Chemistry: (2S)-2-(4-fluorophenyl)piperazine is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated piperazines on biological systems. It is often used in the development of new drugs and as a reference standard in analytical chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved.
Comparaison Avec Des Composés Similaires
Composés similaires:
1-(4-fluorophényl)pipérazine: Structure similaire, mais sans la stéréochimie de la (2S)-2-(4-fluorophényl)pipérazine.
4-fluorophénylpiperidine: Contient un cycle pipéridine au lieu d'un cycle pipérazine.
4-fluorophénylmorpholine: Contient un cycle morpholine au lieu d'un cycle pipérazine.
Unicité: La (2S)-2-(4-fluorophényl)pipérazine est unique en raison de sa stéréochimie spécifique et de la présence d'un atome de fluor sur le cycle phényle. Cette combinaison de caractéristiques confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
612507-29-6 |
|---|---|
Formule moléculaire |
C10H13FN2 |
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
(2S)-2-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m1/s1 |
Clé InChI |
NZAKSEMIIIZYEM-SNVBAGLBSA-N |
SMILES isomérique |
C1CN[C@H](CN1)C2=CC=C(C=C2)F |
SMILES canonique |
C1CNC(CN1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)
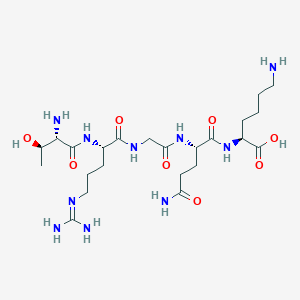
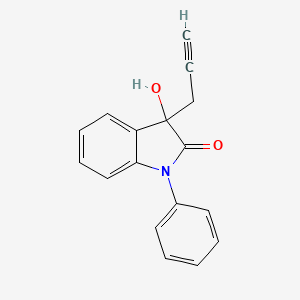
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
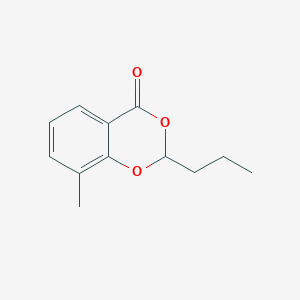

![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)
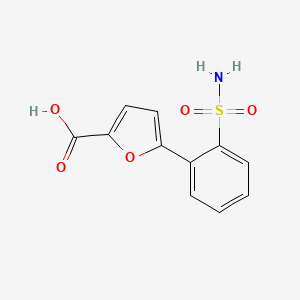
![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)
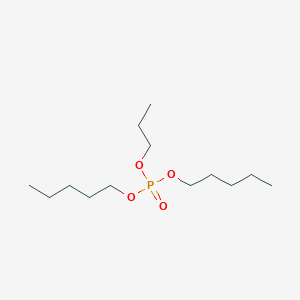

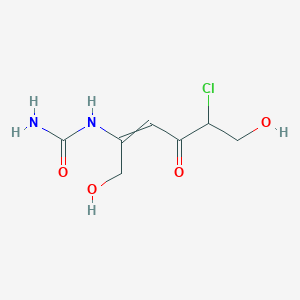
![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
